molecular formula C18H18ClIO2 B12330878 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene

Cat. No.: B12330878
M. Wt: 428.7 g/mol
InChI Key: CTYLJKCSPCSNKD-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro and iodo substitution on a benzene ring, along with a cyclopropoxyethoxybenzyl group. Its molecular formula is C18H18ClIO2, and it has a molecular weight of approximately 432.69 g/mol .

Preparation Methods

The synthesis of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-iodophenol and 4-(2-cyclopropoxyethoxy)benzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate (KMnO4) and reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response. The exact pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-bromo-1-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)benzene and 4-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)phenol share structural similarities.

    Uniqueness: The presence of both chloro and iodo groups on the benzene ring, along with the cyclopropoxyethoxybenzyl group, gives it unique chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C18H18ClIO2

Molecular Weight

428.7 g/mol

IUPAC Name

1-chloro-2-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]-4-iodobenzene

InChI

InChI=1S/C18H18ClIO2/c19-18-8-3-15(20)12-14(18)11-13-1-4-16(5-2-13)21-9-10-22-17-6-7-17/h1-5,8,12,17H,6-7,9-11H2

InChI Key

CTYLJKCSPCSNKD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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